molecular formula C22H17Cl2N3O2 B11528563 ethyl (2Z)-2-cyano-3-[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoate

ethyl (2Z)-2-cyano-3-[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoate

Cat. No.: B11528563
M. Wt: 426.3 g/mol
InChI Key: KNBOUWPUJBELSM-WJDWOHSUSA-N
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Description

ETHYL (2Z)-2-CYANO-3-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENOATE is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-CYANO-3-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENOATE typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzyl chloride with phenylhydrazine to form the intermediate, followed by cyclization and subsequent esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-CYANO-3-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

ETHYL (2Z)-2-CYANO-3-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-CYANO-3-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENOATE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2Z)-2-[2-(3,4-DICHLOROPHENYL)-2-HYDROXY-1-(3-HYDROXY-6-NITRO-2-QUINOXALINYL)ETHYLIDENE]HYDRAZINECARBOXYLATE
  • Ethyl 3-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazino]-5-methyl-1H-pyrazole-4-carboxylate

Uniqueness

ETHYL (2Z)-2-CYANO-3-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENOATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyano group, dichlorophenyl moiety, and pyrazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H17Cl2N3O2

Molecular Weight

426.3 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-[1-[(2,6-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoate

InChI

InChI=1S/C22H17Cl2N3O2/c1-2-29-22(28)16(12-25)11-17-13-27(14-18-19(23)9-6-10-20(18)24)26-21(17)15-7-4-3-5-8-15/h3-11,13H,2,14H2,1H3/b16-11-

InChI Key

KNBOUWPUJBELSM-WJDWOHSUSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl)C#N

Origin of Product

United States

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